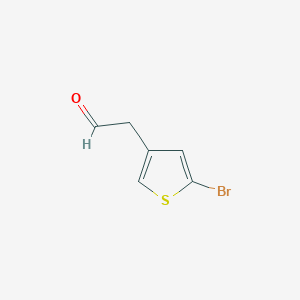
2-(5-Bromothiophen-3-yl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Bromothiophen-3-yl)acetaldehyde is an organic compound with the molecular formula C6H5BrOS and a molecular weight of 205.07 g/mol . This compound features a bromine atom attached to a thiophene ring, which is further connected to an acetaldehyde group. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromothiophen-3-yl)acetaldehyde typically involves the bromination of thiophene derivatives followed by formylation. One common method includes the bromination of 3-thiopheneacetic acid using N-bromosuccinimide (NBS) in chloroform under inert atmosphere conditions . The resulting 5-bromo-3-thiopheneacetic acid is then subjected to formylation to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring is also common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Bromothiophen-3-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 2-(5-Bromothiophen-3-yl)acetic acid.
Reduction: 2-(5-Bromothiophen-3-yl)ethanol.
Substitution: 2-(5-Methoxythiophen-3-yl)acetaldehyde.
Applications De Recherche Scientifique
2-(5-Bromothiophen-3-yl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block in the development of pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Industry: It is used in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 2-(5-Bromothiophen-3-yl)acetaldehyde depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to modulation of biochemical pathways. For example, its aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(5-Chlorothiophen-3-yl)acetaldehyde
- 2-(5-Fluorothiophen-3-yl)acetaldehyde
- 2-(5-Iodothiophen-3-yl)acetaldehyde
Uniqueness
2-(5-Bromothiophen-3-yl)acetaldehyde is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its halogenated analogs. Bromine is a good leaving group, making the compound highly reactive in substitution reactions. Additionally, the bromine atom can participate in halogen bonding, influencing the compound’s interactions in biological and chemical systems.
Propriétés
Formule moléculaire |
C6H5BrOS |
|---|---|
Poids moléculaire |
205.07 g/mol |
Nom IUPAC |
2-(5-bromothiophen-3-yl)acetaldehyde |
InChI |
InChI=1S/C6H5BrOS/c7-6-3-5(1-2-8)4-9-6/h2-4H,1H2 |
Clé InChI |
UNOVNXLJUQVCDX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC=C1CC=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



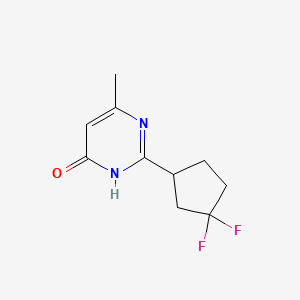
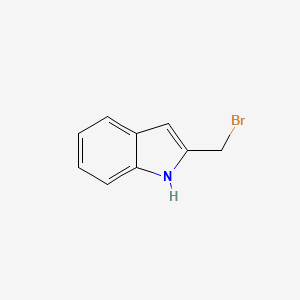
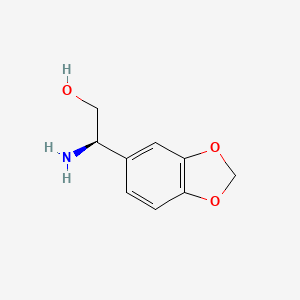
![Thieno[3,2-c]pyridine-3-carboxylicacidhydrochloride](/img/structure/B13559485.png)
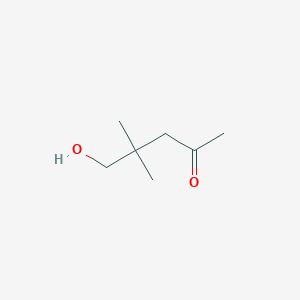

![tert-butyl (4E)-4-(2-methoxy-2-oxoethylidene)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13559505.png)

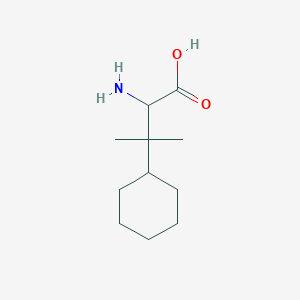
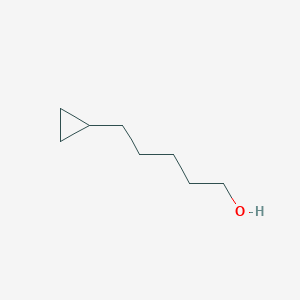

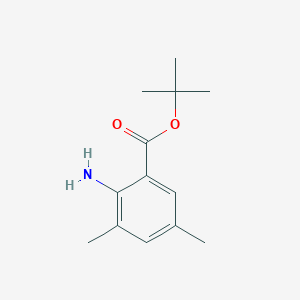
![Methyl 2-[(5,6-dichloropyridin-3-YL)formamido]acetate](/img/structure/B13559529.png)
